2-[(3,4-Dimethoxybenzyl)amino]-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}-5,6-DIMETHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}-5,6-DIMETHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves multiple stepsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}-5,6-DIMETHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}-5,6-DIMETHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}-5,6-DIMETHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
Verapamil: A compound with a similar triazolopyrimidine core, used as a calcium channel blocker in medicine.
Uniqueness
2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}-5,6-DIMETHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H19N5O3 |
---|---|
Molecular Weight |
329.35 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methylamino]-5,6-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C16H19N5O3/c1-9-10(2)18-16-19-15(20-21(16)14(9)22)17-8-11-5-6-12(23-3)13(7-11)24-4/h5-7H,8H2,1-4H3,(H2,17,18,19,20) |
InChI Key |
TVMPILZTJJCZRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N=C(NN2C1=O)NCC3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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